molecular formula C27H19NO3 B1606994 Phthalimide, N-trityloxy- CAS No. 31938-10-0

Phthalimide, N-trityloxy-

Cat. No.: B1606994
CAS No.: 31938-10-0
M. Wt: 405.4 g/mol
InChI Key: QJACGYUVHYUJHZ-UHFFFAOYSA-N
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Description

Contextualization within N-Functionalized Phthalimide (B116566) Derivatives

N-functionalized phthalimide derivatives are a significant class of organic compounds characterized by the substitution at the nitrogen atom of the phthalimide core. ontosight.aiwikipedia.org This core structure consists of an imide functional group fused to a benzene (B151609) ring. wikipedia.org The acidity of the N-H bond in the parent phthalimide (pKa ≈ 8.3) allows for easy deprotonation and subsequent functionalization, leading to a vast library of N-substituted derivatives. wikipedia.orguah.es These compounds are pivotal in organic synthesis, famously used as precursors for primary amines and in the construction of nitrogen-containing heterocycles. ontosight.aiCurrent time information in Bangalore, IN.nih.govorganic-chemistry.org

N-Trityloxyphthalimide falls into a specific subclass known as N-alkoxyphthalimides, where an alkoxy group (-OR) is attached to the phthalimide nitrogen. These are derivatives of N-hydroxyphthalimide (NHPI). nih.govwikipedia.org Unlike the more common N-alkyl or N-aryl phthalimides where the substituent is directly bonded to the nitrogen, the N-O-C linkage in N-alkoxyphthalimides is a key structural feature that dictates their chemical behavior. This N-O bond is relatively weak and susceptible to cleavage, making N-alkoxyphthalimides effective precursors for generating highly reactive alkoxy radicals under mild conditions. researchgate.net This reactivity sets them apart from other phthalimide derivatives and has led to their emergence as important reagents in radical chemistry and for C-H functionalization reactions. nih.govresearchgate.netsemanticscholar.org

Table 1: Physical and Chemical Properties of N-Trityloxyphthalimide and its Precursor

Compound Name Formula Molar Mass (g/mol) Appearance Melting Point (°C)
N-Hydroxyphthalimide C₈H₅NO₃ 163.13 White to pale yellow solid 233
Phthalimide, N-trityloxy- C₂₇H₁₉NO₃ 405.45 Solid Not precisely documented

Data sourced from public chemical databases. wikipedia.org

Historical Trajectory and Initial Research Contexts of N-Trityloxyphthalimide

The development of N-trityloxyphthalimide is intrinsically linked to the study of its parent compound, N-hydroxyphthalimide (NHPI). NHPI was first prepared in the late 19th century and gained prominence in the mid-20th century for its use in peptide synthesis. wikipedia.org The traditional synthesis of N-alkoxyphthalimides, including N-trityloxyphthalimide, involves the reaction of the corresponding alcohol with NHPI or the alkylation of an NHPI salt. A common preparative route for N-trityloxyphthalimide is the reaction between N-hydroxyphthalimide and trityl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. scite.ai

The initial research context for N-alkoxyphthalimides was centered on generating radicals. For many years, the generation of alkoxy radicals required harsh conditions, such as high temperatures or the use of toxic organotin reagents like tributyltin hydride, which limited their synthetic utility. researchgate.net The search for more convenient, stable, and milder radical precursors led researchers to explore O-substituted derivatives of NHPI. researchgate.net N-alkoxyphthalimides emerged as bench-stable crystalline solids that could generate alkoxy radicals under significantly milder conditions, including visible-light photoredox catalysis. researchgate.net This advancement represented a paradigm shift, allowing for radical-mediated transformations with greater functional group tolerance and selectivity, thereby expanding the toolkit of synthetic chemists for complex molecule synthesis.

Significance of the N-Trityloxy Moiety in Advanced Synthetic Chemistry

The synthetic utility of N-trityloxyphthalimide is derived directly from the properties of its N-trityloxy moiety. This group confers two primary modes of reactivity: its function as a precursor to the trityloxy radical and its role as a source for electrophilic amination.

The most significant application of N-alkoxyphthalimides is their use as precursors for alkoxy radicals. researchgate.net The N-O bond can be cleaved via single-electron reduction, often facilitated by a photoredox catalyst under visible light. researchgate.net This process generates an alkoxy radical and the stable phthalimide anion. In the case of N-trityloxyphthalimide, this cleavage releases the trityloxy radical. This highly reactive intermediate can then participate in a variety of powerful synthetic transformations, most notably hydrogen atom transfer (HAT) reactions. The radical can abstract a hydrogen atom from a C-H bond elsewhere in the molecule or from another substrate, generating a carbon-centered radical that can then undergo further reactions like C-C bond formation or oxidation. researchgate.net

Beyond radical generation, reagents with N-O bonds are also known to act as electrophilic aminating agents. cornell.edu In these reactions, the nitrogen atom acts as an electrophile, enabling the formation of C-N bonds with nucleophiles. While less common for N-trityloxyphthalimide itself compared to other hydroxylamine (B1172632) derivatives, this reactivity pathway is a fundamental aspect of compounds containing a polarized N-O bond and contributes to its potential applications in constructing complex nitrogen-containing molecules. cornell.eduacs.org

Table 2: Representative Reactions of N-Alkoxyphthalimides

Reaction Type Description Conditions
C(sp³)–H Functionalization An alkoxy radical generated from an N-alkoxyphthalimide abstracts a hydrogen atom, leading to functionalization at a remote, unactivated C-H bond. Visible Light, Photoredox Catalyst
Radical Cyclization The generated alkoxy radical initiates a cyclization cascade by adding to a tethered unsaturated system (e.g., an alkene or alkyne). Radical Initiator (e.g., AIBN), Heat or Light
Electrophilic Amination The N-O bond acts as an electrophilic nitrogen source, reacting with a nucleophile (e.g., an enolate or organometallic reagent) to form a new C-N bond. Base or Lewis Acid

This table summarizes general reaction classes applicable to N-alkoxyphthalimides, including N-trityloxyphthalimide. researchgate.netacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-trityloxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C27H19NO3/c29-25-23-18-10-11-19-24(23)26(30)28(25)31-27(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJACGYUVHYUJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185776
Record name Phthalimide, N-trityloxy-
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Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31938-10-0
Record name 2-(Triphenylmethoxy)-1H-isoindole-1,3(2H)-dione
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Record name Phthalimide, N-trityloxy-
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Record name Phthalimide, N-trityloxy-
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Synthetic Methodologies for N Trityloxyphthalimide

Direct Synthesis Approaches

Direct synthesis methods primarily involve the formation of the N-O bond by reacting a phthalimide (B116566) precursor with a tritylating agent.

N-Hydroxyphthalimide (NHPI) serves as a key precursor in several direct synthesis strategies due to the reactivity of its hydroxyl group. nih.gov

A primary route to N-trityloxyphthalimide is the nucleophilic alkylation of N-hydroxyphthalimide with a trityl halide, such as trityl chloride, in the presence of a base. ontosight.ai This reaction follows a typical SN2 mechanism where the oxygen of the N-hydroxyphthalimide acts as a nucleophile, attacking the electrophilic carbon of the trityl group. The base is crucial for deprotonating the hydroxyl group, thereby increasing its nucleophilicity.

The choice of base and solvent can significantly influence the reaction's efficiency. Common bases include tertiary amines like triethylamine (B128534) or pyridine, and inorganic bases such as potassium carbonate. beilstein-journals.orgwikipedia.org The reaction is often carried out in aprotic solvents like dichloromethane (B109758) or acetonitrile (B52724) to avoid solvation of the nucleophile, which could decrease its reactivity. wikipedia.org

Reactants Base Solvent Product Reference
N-Hydroxyphthalimide, Trityl ChlorideTriethylamineDichloromethanePhthalimide, N-trityloxy- ontosight.ai
N-Hydroxyphthalimide, Trityl BromidePotassium CarbonateAcetonitrilePhthalimide, N-trityloxy- acs.org

Coupling reactions offer an alternative pathway for forming the N-O bond. While less common for this specific transformation, methods like copper-catalyzed cross-coupling reactions could theoretically be adapted. mdpi.comrsc.org These reactions would involve coupling N-hydroxyphthalimide with a trityl-containing reagent, potentially a tritylboronic acid, in the presence of a metal catalyst like a copper(II) salt. acs.org The mechanism typically involves an oxidative addition and reductive elimination cycle. mdpi.com However, the direct alkylation method is generally more straightforward and widely used for this particular synthesis.

Strategies Involving N-Hydroxyphthalimide as a Precursor

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect methods involve the synthesis of a related phthalimide derivative followed by a functional group interconversion to introduce the trityloxy group. For instance, one could envision a scenario where a different protecting group is initially attached to the N-hydroxyphthalimide, which is later cleaved and replaced by a trityl group. However, direct synthesis from N-hydroxyphthalimide is the more common and efficient approach. ontosight.aiacs.org

Reactivity Profiles and Transformative Chemistry of N Trityloxyphthalimide

N-O Bond Cleavage Reactions

The cleavage of the N-O bond in N-trityloxyphthalimide is a central theme in its chemistry, providing pathways to various nitrogen-containing compounds. rsc.orgunc.eduorganic-chemistry.orgmdpi.comsioc-journal.cn This reactivity is harnessed in several synthetic strategies.

Formation of N-Trityloxyamine and Related Derivatives

A key transformation involving N-trityloxyphthalimide is its conversion to N-trityloxyamine. This reaction is significant as N-trityloxyamine serves as a valuable reagent for introducing the H2N-O- group in organic synthesis. The preparation of trityloxyamine from N-trityloxyphthalimide is a documented procedure. acs.org

The cleavage of the N-O bond can be initiated through various methods, including photoredox catalysis which can generate nitrogen-centered radicals from N-O bonded compounds. rsc.org While the specific conditions for the conversion of N-trityloxyphthalimide to N-trityloxyamine are detailed in experimental procedures, the general principle involves the scission of the relatively weak N-O bond to liberate the trityloxyamine moiety.

In a related context, the decomposition of O-trityloxime ether analogues can lead to the formation of an alkoxylaminyl radical, which is followed by a β-scission that releases the stable trityl radical. acs.org This highlights the propensity of the trityl group to stabilize radical intermediates, a factor that influences the reaction pathways of N-trityloxyphthalimide derivatives.

Hydrazinolysis and Related Nitrogen-Centered Reactivity

Hydrazinolysis is a chemical process that uses hydrazine (B178648) to cleave bonds, often amide or imide bonds. nih.gov In the context of N-trityloxyphthalimide, hydrazinolysis represents a potential method for cleaving the phthalimide (B116566) ring, which could liberate the N-trityloxyamine or lead to other nitrogen-containing derivatives. While specific studies on the direct hydrazinolysis of N-trityloxyphthalimide are not extensively detailed in the provided search results, the general reactivity of phthalimides towards hydrazine suggests this as a viable transformation.

The nitrogen-centered reactivity of intermediates derived from N-trityloxyphthalimide is also of interest. For instance, the formation of alkoxylaminyl radicals from related systems indicates a pathway to nitrogen-centered radicals that can participate in further reactions. acs.org

Role as a Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. frontiersin.orgbeilstein-journals.orgbeilstein-journals.orgrsc.orgtcichemicals.com These reactions are highly valued for their efficiency and atom economy. While the direct participation of N-trityloxyphthalimide in a named multicomponent reaction is not explicitly described in the provided results, its derivatives and related compounds are utilized in such transformations.

For example, the Groebke-Blackburn-Bienaymé reaction is a three-component reaction that utilizes an α-aminoazine, an aldehyde, and an isocyanide. frontiersin.orgbeilstein-journals.orgtcichemicals.com The synthesis of novel compounds through this reaction using drug molecules like Trimethoprim as the aminoazine component has been demonstrated. frontiersin.org Given that N-trityloxyphthalimide can serve as a precursor to amino compounds, it has the potential to be a starting material for generating substrates for MCRs. The cleavage of the phthalimide group could yield a primary amine that could then participate in reactions like the Ugi or Passerini reactions.

Stereochemical Implications of the Trityloxy Group in Reactions

The stereochemistry of reactions involving chiral molecules is a critical aspect of organic synthesis. lumenlearning.comuou.ac.inyoutube.com The bulky trityl (triphenylmethyl) group in N-trityloxyphthalimide can exert significant stereochemical control in reactions involving this molecule or its derivatives.

When a reaction occurs at a chiral center, the outcome can be retention, inversion, or racemization of the stereochemistry. lumenlearning.comlibretexts.org The presence of a sterically demanding group like the trityloxy group can influence the trajectory of an incoming reagent, favoring one approach over another and thus leading to a specific stereoisomer. This is a common strategy to induce diastereoselectivity in reactions.

Mechanistic Investigations of Reactions Involving N Trityloxyphthalimide

Elucidation of Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms often involves a combination of experimental and computational techniques to identify reactive intermediates and transition states. In reactions involving N-trityloxyphthalimide, various intermediates have been proposed and studied.

One common reaction pathway involves the cleavage of the N-O bond. rsc.orgnih.govnih.gov For instance, in photoredox catalysis, visible light can induce the reduction of the N-O bond in N-(acyloxy)phthalimide derivatives, leading to the formation of carbon- or nitrogen-centered radicals. rsc.org These radicals are highly reactive intermediates that can participate in a variety of subsequent bond-forming reactions. rsc.org

Infrared (IR) spectroscopy is a powerful tool for identifying chemical compounds and has been successfully applied to study heterogeneous catalytic reactions to identify intermediates and determine reaction mechanisms. nih.gov Techniques such as transmission Fourier transform infrared spectroscopy (FTIR) and attenuated total reflectance (ATR) can provide real-time information about the species present in a reaction mixture. nih.gov In the context of phthalimide (B116566) chemistry, IR spectroscopy can be used to monitor the disappearance of the starting material and the appearance of products and intermediates. For example, the characteristic C=O stretching frequencies of the phthalimide group can be monitored to follow the course of the reaction.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. sumitomo-chem.co.jpmdpi.com DFT calculations can be used to model the potential energy surface of a reaction, identifying the structures and energies of reactants, products, transition states, and intermediates. nih.gov For example, computational studies have been used to investigate the mechanism of thiol-maleimide "click" reactions, revealing how the choice of solvent and initiator can influence whether the reaction proceeds through a base-, nucleophile-, or ion pair-initiated mechanism. rsc.org Similar computational approaches can be applied to reactions involving N-trityloxyphthalimide to understand the factors that govern its reactivity.

In some cases, reaction intermediates can be trapped and characterized. For example, in the Gabriel synthesis, the phthalimide anion, formed by deprotonation of phthalimide, is a key intermediate that acts as a nucleophile. masterorganicchemistry.comlibretexts.org While N-trityloxyphthalimide has a different substitution on the nitrogen atom, the principle of forming and reacting with intermediates remains relevant.

The table below summarizes some of the key intermediates that have been proposed or identified in reactions related to phthalimides and N-O bond cleavage, which can serve as a reference for potential intermediates in reactions of N-trityloxyphthalimide.

Intermediate Generating Reaction Type Significance
Phthalimide anionGabriel SynthesisActs as a nucleophile to form N-alkyl phthalimides. masterorganicchemistry.comlibretexts.org
Carbon-centered radicalsPhotoredox catalysis of N-(acyloxy)phthalimidesKey reactive species for C-C bond formation. rsc.org
Nitrogen-centered radicalsPhotoredox catalysis of N-(acyloxy)phthalimidesVersatile intermediates for C-N bond formation. rsc.orgresearchgate.net
Iminyl radicalsPhotoredox catalysis of oxime derivativesInvolved in additions, hydrogen atom transfer, and C-C bond cleavage. rsc.org
1,1-dimethylhydrazine (UDMH)Chlorination of dimethylamineAn intermediate in the formation of N-nitrosodimethylamine (NDMA). nih.gov

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are fundamental to understanding the rates of chemical reactions and the factors that influence them. youtube.comyoutube.com By measuring how the concentration of reactants and products changes over time, a rate law can be determined, which provides a mathematical description of the reaction's speed. youtube.comnih.gov

For reactions involving N-trityloxyphthalimide, kinetic analysis can reveal the order of the reaction with respect to each reactant, providing clues about the molecularity of the rate-determining step. youtube.com For example, a reaction that is found to be first-order in N-trityloxyphthalimide and first-order in another reactant would suggest a bimolecular rate-determining step.

Several factors can influence the rate of a reaction, including temperature, concentration, and the presence of a catalyst. youtube.comyoutube.com The Arrhenius equation describes the relationship between the rate constant (k), the activation energy (Ea), and the temperature (T). youtube.com By studying the reaction rate at different temperatures, the activation energy can be determined, which represents the minimum energy required for the reaction to occur. youtube.com

A kinetic study of the electron-transfer reaction of the phthalimide-N-oxyl radical (PINO) with ferrocenes provides a relevant example of kinetic analysis in a related system. nih.gov In this study, the reaction rate was determined by monitoring the decay of the PINO radical as a function of the ferrocene (B1249389) concentration. nih.gov The rate constants were found to be highly sensitive to the oxidation potential of the ferrocene substrates and fit well with the Marcus equation for electron transfer. nih.gov This allowed for the calculation of the reorganization energy for the PINO/PINO- self-exchange reaction. nih.gov

The following table outlines key parameters often determined in kinetic studies and their significance in understanding reaction mechanisms.

Kinetic Parameter Description Significance
Rate Law An equation that relates the reaction rate to the concentrations of reactants. youtube.comnih.govProvides insight into the molecularity of the rate-determining step. youtube.com
Rate Constant (k) A proportionality constant in the rate law that is specific to a particular reaction at a given temperature. youtube.comA larger rate constant indicates a faster reaction.
Reaction Order The exponent of a reactant's concentration in the rate law. youtube.comIndicates how the reaction rate is affected by the concentration of that reactant.
Activation Energy (Ea) The minimum energy required for a reaction to occur. youtube.comA lower activation energy leads to a faster reaction rate.
Half-life (t1/2) The time required for the concentration of a reactant to decrease to half its initial value.A useful measure of reaction speed, especially for first-order reactions.

Mechanistic Pathways of N-O Bond Formation and Cleavage

The N-O bond is a key functional group in N-trityloxyphthalimide, and its formation and cleavage are central to many of its reactions. nih.gov The relatively weak nature of the N-O bond makes it susceptible to cleavage under various conditions, including thermal, photochemical, and electrochemical methods, as well as through reactions with radicals and transition metals. nih.gov

N-O Bond Cleavage:

The cleavage of the N-O bond in derivatives of N-hydroxyphthalimide, a related compound, is a well-studied process. rsc.org Visible light photoredox catalysis has emerged as a powerful tool for the reductive cleavage of N-O bonds in N-(acyloxy)phthalimide derivatives. rsc.org This process generates carbon- or nitrogen-centered radicals, which can then participate in a wide range of synthetic transformations, including alkylation, arylation, and amination. rsc.org

Transition metal catalysis can also facilitate N-O bond cleavage. nih.gov For example, metal-catalyzed electrophilic amination of O-acyl hydroxylamines proceeds through N-O bond cleavage. nih.gov

N-O Bond Formation:

The formation of an N-O bond is a key step in the synthesis of N-trityloxyphthalimide itself. Generally, N-O bonds can be formed through the oxidation of nitrogen-containing compounds or the reaction of a nitrogen nucleophile with an oxygen electrophile. organic-chemistry.org The synthesis of N-hydroxyphthalimide derivatives, for instance, can involve the reaction of N-hydroxyphthalimide with an electrophile like chloroacetyl chloride. chemmethod.com

The table below summarizes different methods for N-O bond cleavage and formation, which are relevant to the chemistry of N-trityloxyphthalimide.

Process Method Description
N-O Bond Cleavage Visible Light Photoredox CatalysisReductive cleavage of the N-O bond in N-(acyloxy)phthalimide derivatives to generate radicals. rsc.org
Transition Metal CatalysisMetal catalysts can facilitate the cleavage of the N-O bond, enabling reactions like electrophilic amination. nih.govnih.gov
Radical-Mediated ReactionsThe weak N-O bond can be cleaved by radical species. nih.gov
N-O Bond Formation Oxidation of Amines/AmidesOxidation of the nitrogen atom can lead to the formation of an N-O bond.
Nucleophilic SubstitutionReaction of a hydroxylamine (B1172632) derivative with an electrophile. chemmethod.com

Computational Support for Proposed Mechanisms

Computational chemistry provides powerful tools to support and rationalize experimentally observed reaction mechanisms. sumitomo-chem.co.jp Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction, providing detailed information about the structures and energies of reactants, intermediates, transition states, and products. mdpi.comnih.gov

For reactions involving N-trityloxyphthalimide, computational studies can be employed to:

Validate Proposed Intermediates: By calculating the energies and structures of potential intermediates, their stability and feasibility can be assessed.

Determine Transition State Structures: Identifying the transition state, the highest energy point along the reaction coordinate, is crucial for understanding the reaction pathway and calculating the activation energy. youtube.com

Calculate Reaction Energetics: Computational methods can provide the enthalpy and Gibbs free energy changes for each step of a reaction, indicating whether a particular pathway is thermodynamically favorable. nih.gov

Predict Reaction Outcomes: By comparing the activation energies of different possible reaction pathways, it is often possible to predict which products will be formed preferentially. rsc.org

A computational study on the reaction between the HO₂ radical and the n-propyl peroxy radical illustrates the power of this approach. nih.gov The study used high-level quantum chemistry calculations to explore the reaction mechanism on both singlet and triplet potential energy surfaces, identifying the most favorable reaction channel. nih.gov Similarly, computational analysis of the SN2 reaction has provided deep insights into the effects of solvent and nucleophile on the reaction rate and mechanism. researchgate.net

The following table outlines the types of information that can be obtained from computational studies and their relevance to mechanistic investigations.

Computational Output Description Relevance to Mechanism
Optimized Geometries The lowest energy 3D structures of molecules (reactants, intermediates, products, transition states). nih.govProvides a visual representation of the molecular changes occurring during the reaction.
Vibrational Frequencies Calculated vibrational modes of a molecule.Confirms that optimized structures correspond to energy minima (reactants, etc.) or saddle points (transition states). nih.gov
Reaction Energies (ΔE) The difference in energy between products and reactants.Indicates whether a reaction is exothermic or endothermic.
Activation Energies (Ea) The energy barrier that must be overcome for a reaction to occur. youtube.comA key factor in determining the reaction rate.
Gibbs Free Energies (ΔG) The change in free energy during a reaction, which accounts for both enthalpy and entropy. nih.govDetermines the spontaneity of a reaction.
Molecular Orbitals (HOMO/LUMO) The highest occupied and lowest unoccupied molecular orbitals. mdpi.comProvides insight into the reactivity and selectivity of molecules.

By integrating experimental observations with computational modeling, a comprehensive and detailed understanding of the mechanisms of reactions involving Phthalimide, N-trityloxy- can be achieved.

Applications of N Trityloxyphthalimide in Advanced Organic Synthesis

As a Reagent for Accessing Specialized Nitrogen-Oxygen Containing Structures

The primary and most well-documented application of N-Trityloxyphthalimide is as a stable, crystalline, and easily handleable precursor for the synthesis of O-tritylhydroxylamine. O-tritylhydroxylamine is a valuable reagent for introducing a protected hydroxylamine (B1172632) functionality into organic molecules.

The generation of O-tritylhydroxylamine from N-Trityloxyphthalimide is typically achieved through hydrazinolysis. scite.ai This reaction involves the cleavage of the phthalimide (B116566) group by hydrazine (B178648), releasing the desired O-tritylhydroxylamine. The trityl group serves as a bulky, acid-labile protecting group for the oxygen of the hydroxylamine.

Reaction Scheme for the Synthesis of O-Tritylhydroxylamine:

N-(trityloxy)phthalimide reacts with hydrazine to yield O-tritylhydroxylamine and phthalhydrazide (B32825).

The resulting O-tritylhydroxylamine can then be used in various synthetic transformations to introduce a hydroxylamine moiety, which is a key structural feature in many biologically active compounds and complex organic molecules.

Utility in the Construction of Complex Molecular Architectures

While direct and extensive examples of N-Trityloxyphthalimide's use as a key building block in the total synthesis of complex natural products are not widely reported in the literature, its role as a precursor to O-tritylhydroxylamine provides an indirect but significant contribution. The synthesis of complex molecules often requires the carefully orchestrated introduction of various functional groups, and hydroxylamines are no exception.

The stability of N-Trityloxyphthalimide allows for its incorporation into synthetic routes where a latent hydroxylamine is required. ontosight.ai Its crystalline nature facilitates purification, ensuring the high purity of the reagent before its conversion to the more reactive hydroxylamine derivative at a later stage.

Integration into Protecting Group Strategies for Nitrogen

The trityl group is a well-established protecting group in organic synthesis, particularly for alcohols, thiols, and amines. ontosight.ai In N-Trityloxyphthalimide, the trityl group protects the oxygen of the N-hydroxyphthalimide precursor. The phthalimide group, in turn, can be considered a protecting group for a primary amine, as established by the Gabriel synthesis. nptel.ac.in

Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others. wikipedia.org The N-Trityloxyphthalimide structure, in principle, allows for its integration into such schemes.

The trityl group is labile to acidic conditions, while the phthalimide group is typically removed by hydrazinolysis. wikipedia.orgrsc.org This difference in reactivity forms the basis of an orthogonal protection strategy. For instance, a molecule containing an N-Trityloxyphthalimide moiety alongside other acid-stable protecting groups (like benzyl (B1604629) ethers) and hydrazine-stable protecting groups (like silyl (B83357) ethers) could be selectively deprotected at different stages of a synthesis.

Table of Orthogonal Deprotection Compatibility:

Protecting Group MoietyDeprotection ConditionOrthogonal To
Trityl (on oxygen)Mild Acid (e.g., TFA in DCM)Phthalimide (Hydrazinolysis)
PhthalimideHydrazine (N₂H₄)Trityl (Acid), Silyl ethers (Fluoride)

The selective deprotection of the N-Trityloxyphthalimide unit can be achieved in two distinct ways, targeting either the trityl group or the phthalimide group.

Cleavage of the Trityl Group: The O-trityl bond is susceptible to cleavage under acidic conditions. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent are commonly used to remove trityl groups. wikipedia.org This would unmask the N-hydroxyphthalimide functionality.

Cleavage of the Phthalimide Group: As mentioned earlier, the phthalimide group can be effectively removed by treatment with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) or THF. rsc.org This reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups of the phthalimide, leading to the formation of a stable phthalhydrazide byproduct and the release of the O-tritylhydroxylamine. scite.ai

Role in C-N and C-O Bond Forming Reactions

Direct participation of the intact N-Trityloxyphthalimide molecule in C-N or C-O bond-forming reactions as a primary reactant is not a widely documented application. Its utility in this context is primarily indirect, through the generation of O-tritylhydroxylamine.

Once O-tritylhydroxylamine is formed, it can participate in various C-N and C-O bond-forming reactions. For example:

C-N Bond Formation: O-tritylhydroxylamine can act as a nucleophile in substitution reactions with alkyl halides or under Mitsunobu conditions with alcohols to form N-alkoxy-N-tritylamines. Subsequent deprotection of the trityl group would yield N-alkylated hydroxylamines.

C-O Bond Formation: While less common, the nitrogen of O-tritylhydroxylamine could potentially be functionalized first, allowing the oxygen to participate in subsequent C-O bond-forming reactions after deprotection of the trityl group.

It is important to note that the primary role of N-Trityloxyphthalimide in the context of C-N and C-O bond formation is as a stable and convenient source of a protected hydroxylamine, which is the more versatile reagent for these transformations. thieme-connect.de

Theoretical and Computational Chemistry Studies of N Trityloxyphthalimide

Quantum Chemical Calculations of Electronic Structure and Bonding

Currently, there are no published quantum chemical calculations detailing the electronic structure and bonding of N-Trityloxyphthalimide.

Analysis of the N-O Bond Characteristics

A specific analysis of the N-O bond characteristics in N-Trityloxyphthalimide through computational methods is not available in the existing literature. Theoretical investigations would be necessary to determine bond length, bond order, and the nature of the orbitals involved.

Investigation of Steric and Electronic Effects of the Trityloxy Group

While the steric and electronic effects of the trityloxy group are qualitatively understood to be significant, specific computational investigations quantifying these effects in the context of N-Trityloxyphthalimide have not been reported.

Computational Modeling of Reaction Pathways and Transition States

There is no available research on the computational modeling of reaction pathways or the identification of transition states involving N-Trityloxyphthalimide.

Energy Profiles and Reaction Thermodynamics

Detailed energy profiles and the thermodynamics of reactions involving N-Trityloxyphthalimide have not been computationally determined. Such studies would provide crucial insights into reaction feasibility and spontaneity.

Prediction of Reactivity and Selectivity

Computational predictions regarding the reactivity and selectivity of N-Trityloxyphthalimide are absent from the scientific literature.

Conformational Analysis and Molecular Dynamics Simulations

No dedicated studies on the conformational analysis or molecular dynamics simulations of N-Trityloxyphthalimide have been found. The flexibility of the trityloxy group and its interaction with the phthalimide (B116566) ring system would be a key focus of such an investigation, revealing the molecule's dynamic behavior and preferred spatial arrangements.

Advanced Computational Methodologies for Spectroscopic Prediction

The theoretical investigation of N-Trityloxyphthalimide's spectroscopic properties relies on a suite of advanced computational methodologies rooted in quantum mechanics. These in silico techniques allow for the prediction of various spectra, offering profound insights into the molecule's electronic structure, vibrational modes, and magnetic environments of its nuclei. Such predictive studies are crucial for complementing and interpreting experimental data.

Modern computational chemistry provides a range of tools for the simulation of infrared (IR), Raman, ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. longdom.org These methods are particularly valuable for complex organic molecules like N-Trityloxyphthalimide, where spectral assignment can be challenging. The foundation of these predictions often lies in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), which balance computational cost with accuracy for many molecular systems. mdpi.comresearchgate.net

Density Functional Theory (DFT) for Vibrational Spectroscopy (IR & Raman)

DFT is a workhorse method for predicting the vibrational spectra (IR and Raman) of organic compounds. The process begins with the optimization of the molecule's ground-state geometry. Following this, vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic positions. scm.com These calculations yield a set of normal modes, each with a specific frequency and intensity, which correspond to the peaks in the theoretical IR and Raman spectra. nih.govyoutube.com

The accuracy of these predictions is highly dependent on the choice of the exchange-correlation functional and the basis set. researchgate.net For organic molecules, hybrid functionals such as B3LYP are commonly employed and have been shown to provide results that correlate well with experimental data. mdpi.comresearchgate.net The theoretical spectra generated through these methods are instrumental in assigning the vibrational modes observed in experimental IR and Raman spectroscopy. acs.org The simulation can distinguish between IR-active modes, which arise from a change in the molecule's dipole moment, and Raman-active modes, which result from a change in its polarizability. scm.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectroscopy (UV-Vis)

To predict the electronic absorption spectra, such as UV-Vis spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used approach for medium to large-sized molecules. researchgate.netnih.gov TD-DFT calculates the vertical excitation energies from the ground electronic state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net

The output of a TD-DFT calculation includes the maximum absorption wavelength (λmax), the excitation energy, and the oscillator strength (O.S.), which is a measure of the transition's intensity. researchgate.net These predicted parameters allow for a direct comparison with experimental spectra. mdpi.com The choice of functional is again critical, with range-separated hybrid functionals often providing more accurate results for certain types of electronic transitions. nih.govrsc.org These computational studies can elucidate the nature of the electronic transitions, for instance, by analyzing the molecular orbitals involved (e.g., HOMO to LUMO transitions). researchgate.net

Computational Prediction of NMR Spectra

Recent advancements in theoretical methods have also enabled the accurate prediction of NMR spectra. rsc.org Using techniques like the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework, it is possible to calculate the NMR shielding constants for each nucleus in the molecule. researchgate.net These shielding constants are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

These calculations can predict both ¹H and ¹³C NMR chemical shifts. rsc.org Furthermore, advanced computational protocols can compute spin-spin coupling constants, providing a more complete theoretical NMR spectrum. tandfonline.com The accuracy of these predictions can be enhanced by considering environmental factors, such as the solvent, often through continuum solvation models. rsc.org In addition to DFT, machine learning algorithms are emerging as a rapid and accurate method for predicting chemical shifts based on large datasets of experimental spectra. nih.gov

The computational prediction of spectra is a powerful tool in the study of molecules like N-Trityloxyphthalimide. Software packages such as ORCA, Gaussian, and ADF are commonly used to perform these types of calculations. tandfonline.comyoutube.comnih.gov By simulating spectra, researchers can gain a deeper understanding of the relationships between molecular structure and spectroscopic properties, aiding in the analysis and interpretation of experimental results. nih.gov

Emerging Research Directions and Future Perspectives for N Trityloxyphthalimide

Development of Novel Synthetic Methodologies

The synthesis of N-alkoxyphthalimides is typically straightforward, often involving the reaction of N-hydroxyphthalimide with a suitable electrophile. chemmethod.com In the case of N-trityloxyphthalimide, the classical approach involves the reaction of the potassium salt of N-hydroxyphthalimide with trityl chloride. However, current research is focused on developing more efficient, sustainable, and scalable synthetic routes.

Future methodologies are expected to focus on:

Catalytic Approaches: Moving beyond stoichiometric reagents, the development of catalytic methods for the tritylation of N-hydroxyphthalimide would represent a significant advancement. This could involve the use of transition metal catalysts or organocatalysts to facilitate the reaction under milder conditions and with higher atom economy.

Alternative Tritylating Agents: Investigating the use of alternative, more reactive or more easily handled tritylating agents could offer advantages in terms of reaction times, yields, and purification procedures.

Synthetic Parameter Current Method (Classical) Future Direction Potential Advantages
Reagents Potassium salt of NHPI, Trityl chlorideCatalytic systems, alternative tritylating agentsReduced waste, milder conditions, improved atom economy
Process Multi-step, isolation of intermediatesOne-pot, tandem reactionsIncreased efficiency, reduced solvent usage
Scalability ModerateHighSuitable for industrial applications

Exploration of Untapped Reactivity and Catalytic Potential

The N-O bond in N-trityloxyphthalimide is a key functional feature that dictates its reactivity. While related N-alkoxyphthalimides have been explored in various transformations, the specific reactivity profile of N-trityloxyphthalimide remains an area of active investigation.

Emerging research is likely to explore:

Controlled Radical Generation: The N-O bond can be homolytically cleaved to generate a phthalimido-N-oxyl radical and a trityl radical. Future research will likely focus on controlling this process through photoredox catalysis or other modern initiation techniques to enable novel C-H functionalization and other radical-mediated transformations.

Electrophilic Amination: The nitrogen atom in N-trityloxyphthalimide can act as an electrophilic aminating agent. Developing new catalytic systems to facilitate the transfer of the phthalimide (B116566) group to various nucleophiles could open up new avenues for the synthesis of complex nitrogen-containing molecules.

Catalyst Development: While N-hydroxyphthalimide itself is a well-known catalyst, particularly in oxidation reactions, the catalytic potential of N-trityloxyphthalimide is less explored. researchgate.netresearchgate.net Research into its ability to act as a pre-catalyst or a catalyst in its own right, perhaps through activation to release a catalytic species, is a promising area.

Reaction Type Mediating Species/Function Potential Applications
Radical ReactionsPhthalimido-N-oxyl radicalC-H functionalization, cross-coupling reactions
Nucleophilic SubstitutionElectrophilic aminating agentSynthesis of amines, amides, and other N-heterocycles
CatalysisPre-catalyst or catalystOxidation reactions, polymerization

Integration into Flow Chemistry and Sustainable Synthesis Paradigms

The principles of green chemistry and the adoption of continuous manufacturing processes are becoming increasingly important in modern chemical synthesis. nih.govnih.gov The integration of N-trityloxyphthalimide into these paradigms offers significant opportunities.

Future research will likely focus on:

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of N-trityloxyphthalimide would offer advantages in terms of safety, scalability, and process control. mdpi.comjst.org.in The use of packed-bed reactors or microreactors could enable efficient and automated production. nih.gov

Immobilization and Recycling: Immobilizing N-trityloxyphthalimide or its parent compound, N-hydroxyphthalimide, on solid supports would facilitate its use in flow chemistry and enable straightforward catalyst separation and recycling, enhancing the sustainability of the process. uc.pt

Greener Reaction Media: Exploring the use of N-trityloxyphthalimide in environmentally benign solvents, such as ionic liquids or supercritical fluids, would align with the principles of green chemistry and reduce the environmental impact of synthetic processes.

Modern Synthesis Paradigm Application of N-Trityloxyphthalimide Key Benefits
Flow ChemistryContinuous synthesis and use in reactionsEnhanced safety, scalability, process control
Solid-Supported SynthesisImmobilization on solid supportsEase of separation, catalyst recycling
Green ChemistryUse in sustainable solventsReduced environmental impact

Advanced Theoretical and Computational Applications in Reaction Design

Theoretical and computational chemistry are powerful tools for understanding and predicting chemical reactivity. mdpi.comlongdom.org The application of these methods to N-trityloxyphthalimide can accelerate the discovery of new reactions and optimize existing processes.

Future research in this area will likely involve:

Mechanistic Studies: Using Density Functional Theory (DFT) and other computational methods to elucidate the mechanisms of reactions involving N-trityloxyphthalimide. mdpi.com This can provide valuable insights into reaction pathways, transition states, and the role of catalysts.

Predictive Modeling: Developing predictive models for the reactivity of N-trityloxyphthalimide with different substrates. This could involve the use of quantitative structure-activity relationship (QSAR) studies and machine learning algorithms to guide experimental design.

In Silico Catalyst Design: Computationally designing novel catalysts that can effectively utilize N-trityloxyphthalimide as a reagent or substrate. This can help to identify promising catalyst structures before they are synthesized in the lab.

Computational Approach Application to N-Trityloxyphthalimide Expected Outcome
Density Functional Theory (DFT)Mechanistic pathway analysis, transition state elucidationDeeper understanding of reaction mechanisms
QSAR and Machine LearningPredictive modeling of reactivityRational design of experiments, substrate scope prediction
Molecular ModelingIn silico design of catalysts and reaction conditionsAccelerated discovery of new catalytic systems

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing bulky substituents like trityloxy groups onto the phthalimide nitrogen?

  • Methodological Answer : The Gabriel synthesis (alkylation of phthalimide anion) can be adapted by using trityloxy-containing alkyl halides. However, steric hindrance from the trityloxy group may require optimized conditions, such as polar aprotic solvents (DMF or THF), elevated temperatures, and strong bases (e.g., NaH) to enhance nucleophilicity . For example, NaH promotes C–N coupling in trifluoroacetimidoyl chloride reactions with phthalimide, a strategy that could be extended to trityloxy substrates .

Q. How can the purity of N-trityloxy-phthalimide derivatives be validated in peptide synthesis?

  • Methodological Answer : Combine analytical techniques:

  • Radio-HPLC : To assess radiochemical purity if tritium labeling is involved (as demonstrated for N-tritioacetoxyphthalimide) .
  • NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on resonances from the trityloxy group (e.g., aromatic protons at δ 7.2–7.5 ppm) .
  • Recrystallization : Use solvents like methanol or acetone to remove unreacted phthalimide precursors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.